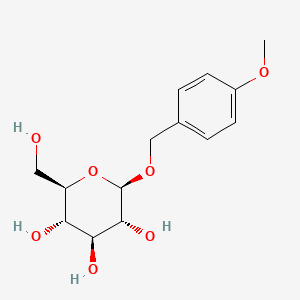

4-Methoxybenzyl beta-D-glucopyranoside

Descripción

Contextualization within Modern Glycoscience

Modern glycoscience is an interdisciplinary field that merges principles from chemistry, biology, and biochemistry to unravel the complex roles of carbohydrates and their conjugates, such as glycosides. numberanalytics.com Research into glycosides is fundamental to this discipline, as it helps to explain how these molecules participate in a wide array of biological phenomena. Understanding the biochemistry of glycosides is essential for developing novel applications in biotechnology and medicine. numberanalytics.com The synthesis and analysis of specific glycosides, like 4-Methoxybenzyl beta-D-glucopyranoside, provide valuable tools and knowledge that advance the broader objectives of glycoscience.

Significance of Glycosides in Chemical Biology

Glycosides are of paramount importance in chemical biology due to their ubiquitous presence and multifaceted functions in living organisms. numberanalytics.comnumberanalytics.com They are integral to numerous biological processes, including cell-to-cell signaling, immune responses, and cellular adhesion. numberanalytics.comnumberanalytics.com In many plants, chemical compounds are stored in an inactive glycoside form; these can be activated through enzymatic hydrolysis, which cleaves the sugar portion and releases the active chemical. wikipedia.orgfirsthope.co.in

The diverse biological activities of glycosides have led to their widespread use in medicine. benthamdirect.com Many serve as prodrugs, where the glycoside is inactive until the sugar moiety is removed within the body, allowing for controlled release of the active aglycone. firsthope.co.in Notable examples of therapeutic glycosides include:

Cardiac glycosides , used in the treatment of heart conditions. numberanalytics.comnumberanalytics.comfirsthope.co.in

Antibiotic glycosides , such as streptomycin. numberanalytics.comnumberanalytics.com

Anticancer agents , like etoposide. numberanalytics.com

The first glycoside to be identified was amygdalin (B1666031) in 1830, and since then, the field has expanded to include thousands of natural and synthetic variants. wikipedia.org

Overview of Aryl Glycosides in Biochemical Research

Aryl glycosides are a subclass of glycosides where the aglycone—the non-sugar part—is an aromatic structure, such as a phenol. These compounds are categorized based on the atom that forms the glycosidic bond to the sugar's anomeric carbon. The most common are O-glycosides, but research has also focused on N-, S-, and C-glycosides. wikipedia.org

In medicinal chemistry, aryl-C-glycosides are particularly significant because the direct carbon-carbon bond between the sugar and the aryl group is resistant to enzymatic and chemical hydrolysis compared to O-glycosides. nih.govresearchgate.net This stability makes them attractive candidates for drug development, as they tend to have high oral bioavailability. nih.gov Aryl glycosides exhibit a wide spectrum of biological activities, including antioxidant, antiviral, and anticancer effects. nih.gov

A crucial application of synthetic aryl glycosides in biochemical research is their use as substrates for enzyme assays. Aryl glycosides with chromogenic (color-producing) or fluorogenic (fluorescence-producing) aglycones are widely used to detect and quantify the activity of glycoside hydrolase enzymes. nih.govbiosynth.com When the enzyme cleaves the glycosidic bond, the released aglycone produces a measurable signal. Common examples include substrates based on 4-nitrophenol (B140041) (chromogenic) or 4-methylumbelliferone (B1674119) (fluorogenic). nih.govmedchemexpress.comsigmaaldrich.com

Current Research Landscape of this compound

This compound is an O-glycoside that combines a glucose molecule with a 4-methoxybenzyl alcohol aglycone. Its specific structure makes it a valuable tool in various research contexts, from synthetic chemistry to enzymology.

This compound serves primarily as a building block or intermediate in the synthesis of more complex molecules and pharmaceuticals. chemimpex.comchemimpex.com Its glycosidic nature can be leveraged to improve the solubility and bioavailability of other therapeutic agents. chemimpex.com Furthermore, due to its structure, it has been investigated for potential antioxidant and antimicrobial properties, making it a person of interest for applications in cosmetics and food science as a natural preservative. chemimpex.com

A significant area of research involving this compound is its synthesis via environmentally friendly enzymatic methods. researchgate.net Studies have focused on using β-glucosidase enzymes to catalyze the formation of the glycosidic bond. In one notable study, β-glucosidase sourced from apple seeds was used as a natural, green catalyst for its synthesis. researchgate.net Research has also explored the direct β-glycosidation of 4-methoxybenzyl alcohol in the presence of D-glucose using β-glucosidase from almonds. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6032-32-2 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈O₇ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 286.28 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 175-179 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -64 ± 2º (c=1 in H₂O) | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Table 2: Research Findings on Enzymatic Synthesis of this compound

| Enzyme Source | Substrates | Solvent System | Key Findings | Reference |

| Almond β-glucosidase | D-glucose, 4-methoxybenzyl alcohol | 90% tert-butanol/H₂O | Moderate yield achieved using immobilized enzyme. | researchgate.net |

| Apple Seed β-glucosidase | D-glucose, 4-methoxybenzyl alcohol | Not specified | Efficiently synthesized in an environmentally benign process; catalyst and solvent could be recycled. | researchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

81381-72-8 |

|---|---|

Fórmula molecular |

C14H20O7 |

Peso molecular |

300.30 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3 |

Clave InChI |

GRBSGJQPRONUPW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

SMILES canónico |

COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

melting_point |

137 - 138 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Natural Occurrence and Endogenous Metabolic Pathways

The distribution of 4-Methoxybenzyl beta-D-glucopyranoside and its related compounds is not ubiquitous in the plant kingdom, with its accumulation being specific to certain tissues and species. Phytochemical analyses have been instrumental in identifying its presence and understanding its distribution.

Distribution in Plant Species and Biological Systems

While direct evidence for the accumulation of this compound in bearberry (Arctostaphylos uva-ursi) leaf is not explicitly documented in numerous studies of its chemical constituents, the presence of structurally related compounds is well-established. Bearberry leaves are rich in hydroquinone (B1673460) glycosides, primarily arbutin (B1665170) (4-hydroxyphenyl-β-D-glucopyranoside) and its methylated derivative, methylarbutin (B1676437) (4-methoxyphenyl-β-D-glucopyranoside). thenaturopathicherbalist.comscholasticahq.comresearchgate.netdergipark.org.trmdpi.comnih.gov The concentration of arbutin in bearberry leaves can range from 5% to 15% of the dry weight, varying with geographical origin, growing conditions, and harvest time. mdpi.com The presence of p-methoxyphenol has also been reported in bearberry leaves. researchgate.netresearchgate.net

In the case of Pterospermum heterophyllum, extensive phytochemical analysis of its roots has identified a wide array of compounds, including flavonoids, triterpenoids, and other phenolic glycosides. nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net One study identified methylarbutin among the twelve compounds isolated from the roots. researchgate.net The presence of this closely related compound suggests that the enzymatic machinery for the methoxylation of a hydroquinone derivative and its subsequent glucosylation exists within the plant.

A study on cell suspensions of the Indian medicinal plant Rauwolfia serpentina demonstrated the biosynthesis of methylursubin (4-methoxyphenyl-O-beta-D-primeveroside) from 4-methoxyphenol, with methylarbutin as an intermediate. researchgate.net This finding highlights a metabolic pathway capable of producing 4-methoxy-substituted phenyl glycosides in the plant kingdom.

Identification in Phytochemical Profiles

The identification of this compound in phytochemical profiles is often accomplished through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov While this specific compound is not consistently reported in broad phytochemical screens of many plants, the detection of its aglycone, 4-methoxybenzyl alcohol, and related glycosides provides indirect evidence of its potential presence. medchemexpress.comunimi.it

For instance, comprehensive analyses of Arctostaphylos uva-ursi leaves have identified numerous phenolic compounds, including arbutin derivatives, flavonoids, and tannins, but have not explicitly listed this compound. scholasticahq.comresearchgate.netnih.govmdpi.com Similarly, detailed phytochemical investigations of Pterospermum heterophyllum roots have cataloged a multitude of constituents, with some studies noting the presence of methylarbutin. nih.govresearchgate.netphytojournal.com

The table below summarizes the occurrence of this compound and related compounds in the specified plant tissues.

| Compound | Plant Species | Specific Tissue | Reference |

| Methylarbutin (4-Methoxyphenyl-β-D-glucopyranoside) | Arctostaphylos uva-ursi | Leaf | thenaturopathicherbalist.comscholasticahq.com |

| Methylarbutin (4-Methoxyphenyl-β-D-glucopyranoside) | Pterospermum heterophyllum | Root | researchgate.net |

| 4-Methoxyphenol | Arctostaphylos uva-ursi | Leaf | researchgate.netresearchgate.net |

| Methylursubin (4-methoxyphenyl-O-beta-D-primeveroside) | Rauwolfia serpentina | Cell Suspension | researchgate.net |

Biosynthesis and Metabolic Integration

The formation of this compound in plants involves a series of enzymatic reactions that are part of the broader secondary metabolic pathways. These pathways are responsible for producing a diverse array of natural products.

Proposed Biosynthetic Routes for Aryl Glucosides

The biosynthesis of aryl O-glucosides, such as this compound, generally involves the action of UDP-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, 4-methoxybenzyl alcohol.

A plausible biosynthetic route would start from a precursor in the phenylpropanoid pathway. This precursor would undergo modifications, including methoxylation and reduction of a carboxylic acid or aldehyde group to form the benzyl (B1604629) alcohol. The final step would be the glucosylation of the hydroxyl group of 4-methoxybenzyl alcohol by a specific UGT.

While the direct biosynthetic pathway for this compound has not been fully elucidated in the specified plants, the enzymatic synthesis of a similar compound, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside (a glucoside of vanillyl alcohol), has been demonstrated using a maltase from Saccharomyces cerevisiae. nih.govresearchgate.net This highlights the potential for enzymatic glucosylation of methoxy-substituted benzyl alcohols.

Involvement in Specialized Metabolic Pathways (e.g., Coniferin (B30667) Metabolic Process)

The coniferin metabolic process is central to the biosynthesis of lignin, a major component of plant cell walls. This pathway involves the glucosylation of monolignols, such as coniferyl alcohol, to form glucosides like coniferin. These glucosides serve as transport and storage forms of the monolignols. While 4-methoxybenzyl alcohol is not a direct intermediate in the canonical coniferin pathway, there are parallels in the types of enzymatic reactions involved.

β-Glucosidases are enzymes that hydrolyze the glucosidic bond of compounds like coniferin to release the monolignol at the site of lignification. nih.gov Studies on Arabidopsis thaliana have identified specific β-glucosidases (BGLU45 and BGLU46) that are highly active towards monolignol glucosides, including coniferin and syringin. nih.gov Although there is no direct evidence linking this compound to the coniferin pathway, the existence of UGTs that can glycosylate a variety of phenolic and alcoholic substrates suggests a potential for crosstalk between different metabolic pathways.

Role of Glycosyltransferases in In Vivo Glucosylation

Glycosyltransferases (GTs) are a large and diverse family of enzymes responsible for the synthesis of glycosidic bonds in all living organisms. In plants, they play a crucial role in the biosynthesis of a vast array of natural products, including phenolic glucosides. The in vivo glucosylation of 4-methoxybenzyl alcohol to form this compound is catalyzed by a specific UDP-glycosyltransferase (UGT).

Plant UGTs exhibit varying degrees of substrate specificity. Some are highly specific for a single acceptor molecule, while others can glycosylate a range of structurally related compounds. For example, UGTs involved in the metabolism of monolignols have been shown to act on coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. ebi.ac.uk A study on Arabidopsis thaliana UGT72E1 demonstrated its specificity for sinapyl and coniferyl aldehydes, while the closely related UGT72E2 could glycosylate these aldehydes as well as their corresponding alcohols. ebi.ac.uk This suggests the existence of a diverse toolkit of UGTs in plants capable of acting on various phenylpropanoid-derived alcohols. The enzymatic synthesis of a glucoside of vanillyl alcohol further supports the principle of enzymatic glucosylation of methoxy-substituted benzyl alcohols. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Approaches

Chemical methods for the synthesis of 4-methoxybenzyl beta-D-glucopyranoside often rely on classical glycosylation reactions, which have been refined over the years to improve yields and stereochemical control. These approaches are fundamental in carbohydrate chemistry for creating specific glycosidic linkages.

The Koenigs-Knorr reaction is a classic and widely used method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.org A significant advantage of modified Koenigs-Knorr conditions is the high stereoselectivity for the formation of β-anomers, which is achieved through the participation of a neighboring group at the C-2 position of the glucose donor. wikipedia.orgmdpi.com This anchimeric assistance leads to the formation of a 1,2-trans glycosidic bond. wikipedia.org

In a typical procedure, a protected glucosyl bromide, such as acetobromoglucose, is reacted with 4-methoxybenzyl alcohol. The use of promoters like silver carbonate or silver triflate facilitates the reaction. wikipedia.org More contemporary modifications have explored various other promoters to enhance efficiency and reduce the need for stoichiometric heavy metal salts. For instance, cadmium carbonate has been successfully employed as a promoter in the Koenigs-Knorr synthesis of related compounds like 2-(4-methoxybenzyl)cyclohexyl-β-d-glucopyranosides, affording the desired β-anomers in good yields. mdpi.comnih.govresearchgate.net The reaction mechanism involves the formation of an oxocarbenium ion intermediate, which is then attacked by the alcohol nucleophile. wikipedia.org The presence of an acyl protecting group at C-2 directs the attack to the opposite face, resulting in the exclusive formation of the β-glycoside. mdpi.com

| Promoter | Substrate | Product | Key Feature |

| Silver carbonate | Acetobromoglucose, 4-methoxybenzyl alcohol | 4-Methoxybenzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Classic method, good β-selectivity wikipedia.org |

| Cadmium carbonate | Acetobromoglucose, 2-(4-methoxybenzyl)cyclohexanol | 2-(4-methoxybenzyl)cyclohexyl-β-d-glucopyranoside | Useful promoter, provides β-anomers exclusively mdpi.comnih.govresearchgate.net |

| Silver triflate | 2-S-acetyl-3,4,6-tri-O-acetyl-2-thio-β-D-glucopyranosyl bromide | Glycosylation products with exclusive β-configuration | Improved Koenigs-Knorr condition mdpi.com |

Once the 4-methoxybenzyl β-D-glucopyranoside is formed, further derivatization often requires the selective protection or functionalization of the four hydroxyl groups on the glucopyranose ring. Regioselective acylation protocols are crucial for achieving this. While direct selective acylation can be challenging due to the similar reactivity of the secondary hydroxyl groups, various strategies have been developed.

Catalyst-controlled regioselective acylation has emerged as a powerful tool. For instance, the use of 4-(dimethylamino)pyridine (DMAP) and its derivatives as catalysts can influence the site of acylation in glucopyranosides. nih.gov The nature of the counterion in the catalytic complex has been shown to dramatically affect the regioselectivity of acetylation on octyl β-D-glucopyranoside, a model substrate. nih.gov By carefully selecting the acetylating agent and reaction conditions, it is possible to direct the acylation towards specific secondary hydroxyl groups. nih.gov Organocatalysts have also been developed for the regioselective acylation of unprotected glucopyranosides, offering a more environmentally benign alternative to traditional methods. researchgate.net For example, a nonenzymatic, one-step procedure using an organocatalyst has been shown to preferentially acylate the C(4) hydroxyl group of octyl β-D-glucopyranoside with high selectivity. researchgate.net

| Catalyst/Reagent | Substrate | Position of Acylation | Selectivity |

| DMAP/Acetylating agents | Octyl β-D-glucopyranoside | Secondary hydroxyls | Counterion-dependent nih.gov |

| Chiral 4-pyrrolidinopyridine (B150190) analogues | Octyl β-D-glucopyranoside | C-4 or C-6 | Catalyst-dependent researchgate.net |

| Organocatalyst | Octyl β-D-glucopyranoside | C-4 | 99% regioselectivity researchgate.net |

The 4-methoxybenzyl (PMB) group itself is a valuable protecting group in carbohydrate chemistry. mpg.de It can be introduced as an ether to protect hydroxyl groups and is stable under a wide range of reaction conditions. mpg.de A key feature of the PMB group is its selective removal under oxidative conditions, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), which leaves other protecting groups like benzyl (B1604629) ethers intact. mpg.dewikipedia.orgchem-station.com This orthogonality makes the PMB group highly useful in the synthesis of complex oligosaccharides and glycoconjugates where differential protection and deprotection are required. nih.gov

The 4-methoxybenzyl group can be introduced to a hydroxyl group via Williamson ether synthesis using 4-methoxybenzyl chloride and a base. chem-station.com Alternatively, PMB trichloroacetimidate (B1259523) can be used for the protection of base-sensitive compounds under acidic conditions. chem-station.com The resulting PMB-protected glucoside can then be used as a building block in further glycosylation reactions. For example, a 4-methoxybenzyl glycoside with a free hydroxyl group can act as a glycosyl acceptor, allowing for the elongation of the glycan chain. The stability of the PMB group to conditions used for other protecting group manipulations, and its facile removal, are critical for the successful synthesis of complex carbohydrate structures. acs.orgnih.gov

| Protecting Group | Introduction Method | Cleavage Condition | Key Advantage |

| p-Methoxybenzyl (PMB) | Williamson ether synthesis, PMB trichloroacetimidate | DDQ, CAN, strongly acidic conditions | Orthogonal to benzyl groups, selectively removable mpg.dewikipedia.orgchem-station.com |

| 3,4-Dimethoxybenzyl (DMPM) | Williamson ether synthesis | Hydrogenolysis, milder conditions than PMB | More labile than PMB wikipedia.org |

The utility of 4-methoxybenzyl glycosides as building blocks is demonstrated in the total synthesis of complex glycoconjugates, which are molecules where a carbohydrate is linked to a non-carbohydrate moiety like a protein or lipid. nih.gov These complex structures are often involved in important biological processes, and their synthesis is a significant challenge in organic chemistry. nih.govnih.gov

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic approaches offer an attractive alternative to purely chemical methods for the synthesis of this compound. These methods often proceed under mild conditions, with high stereo- and regioselectivity, and can reduce the need for extensive protection and deprotection steps. researchgate.net

β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glycosidic bonds in their natural function. However, under specific reaction conditions, the equilibrium can be shifted towards synthesis, a process known as reverse hydrolysis or transglycosylation. researchgate.netresearchgate.net In the context of this compound synthesis, a β-glucosidase can catalyze the reaction between a glucose donor and 4-methoxybenzyl alcohol.

β-Glucosidases from plant sources, such as almonds, have been successfully used for the synthesis of various β-D-glucopyranosides. researchgate.net In a typical enzymatic synthesis, D-glucose and 4-methoxybenzyl alcohol are incubated with the β-glucosidase in a suitable buffer system. researchgate.net The use of a high concentration of the alcohol acceptor and a low water activity environment helps to favor the synthetic reaction over hydrolysis. researchgate.net Apple seeds have also been employed as a natural and green catalyst source of β-glucosidase for the synthesis of 4-methoxybenzyl O-beta-d-glucopyranoside. researchgate.net This enzymatic approach is considered environmentally benign and energy-efficient. researchgate.net Furthermore, β-glucosidases from microbial sources have also been engineered to improve their transglycosylation activity for the synthesis of alkyl glycosides. nih.gov

| Enzyme Source | Substrates | Product | Key Features |

| Almond β-glucosidase | D-glucose, 4-methoxybenzyl alcohol | 4-Methoxybenzyl β-D-glucopyranoside | High stereo- and regioselectivity researchgate.net |

| Apple seed β-glucosidase | D-glucose, 4-methoxybenzyl alcohol | 4-Methoxybenzyl O-beta-d-glucopyranoside | Environmentally benign, green catalyst researchgate.net |

| Thermotoga maritima β-glucosidase (engineered) | p-nitrophenyl-β-D-glucopyranoside, hexanol | Hexyl-β-glycoside | Improved transglycosylation-to-hydrolysis ratio nih.gov |

Glycosyltransferase-Mediated Glycosylation

The enzymatic synthesis of glycosides, including this compound, is catalyzed by a large family of enzymes known as glycosyltransferases (GTs). cazypedia.org These enzymes facilitate the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, forming a glycosidic bond with high stereo- and regioselectivity. cazypedia.orgnih.gov This process is fundamental in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates. cazypedia.org

GTs are broadly categorized into Leloir and non-Leloir enzymes. cazypedia.org Leloir glycosyltransferases, named after Nobel laureate Luis F. Leloir, utilize activated sugar nucleotide donors like UDP-glucose. nih.govwikipedia.org Non-Leloir glycosyltransferases use other donors such as sugar-1-phosphates or polyprenol phosphates. cazypedia.org The synthesis reaction catalyzed by GTs typically proceeds with either inversion or retention of the stereochemistry at the anomeric carbon of the sugar donor. wikipedia.org

Glycosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates, a principle often referred to as the "one enzyme-one linkage" concept. nih.gov This specificity is crucial for the precise construction of complex carbohydrate structures.

Donor Specificity : The enzymes are highly selective for the activated sugar nucleotide. For instance, in the synthesis of this compound, a glucosyltransferase would typically use a glucose donor like UDP-glucose. wikipedia.org While the specificity is generally high, some GTs have shown a degree of promiscuity, accepting structurally similar but modified sugar-nucleotide donors. nih.govnih.gov This flexibility can be exploited for the synthesis of novel glycosides. The binding of the sugar nucleotide donor to the enzyme is a critical step, often occurring in a sequential, ordered mechanism where the donor binds first, followed by the acceptor, to form a ternary complex. nih.gov

Acceptor Specificity : The choice of the acceptor molecule is also tightly controlled. For the synthesis of this compound, the acceptor is 4-methoxybenzyl alcohol. The enzyme's active site is structured to accommodate the specific size, shape, and electronic properties of the acceptor. nih.gov The precise positioning of the acceptor within the active site ensures that the glycosidic bond is formed at the correct position on the aglycone. nih.govresearchgate.net While many GTs are highly specific, some, like the glucosyltransferase OleD, have been shown to be weakly active toward several phenolic acceptor substrates. nih.gov The interaction between the enzyme and the acceptor is critical for catalysis, and even small changes in the acceptor structure can significantly impact the reaction efficiency.

The table below summarizes the key specificities of Glycosyltransferases.

| Specificity Type | Description | Key Factors |

| Donor Substrate | High selectivity for the activated sugar nucleotide (e.g., UDP-glucose). wikipedia.org | - Structure of the sugar moiety- Nature of the nucleotide diphosphate- Anomeric configuration (α or β) |

| Acceptor Substrate | High selectivity for the aglycone (e.g., 4-methoxybenzyl alcohol). nih.gov | - Size and shape of the aglycone- Position of the nucleophilic hydroxyl group- Electronic properties of the acceptor nih.gov |

| Regioselectivity | Catalyzes bond formation at a specific position on the acceptor. nih.gov | - Precise orientation of the acceptor in the enzyme's active site. nih.gov |

| Stereoselectivity | Forms a glycosidic bond with a specific anomeric configuration (α or β). nih.gov | - The catalytic mechanism of the specific GT (inverting or retaining). wikipedia.org |

The enzymatic synthesis of this compound provides a foundational block that can be further elaborated into more complex structures like oligosaccharides and glycoconjugates. researchgate.net Glycosyltransferases are pivotal in these extension reactions, where they catalyze the sequential addition of further sugar units to the initial glycoside. nih.gov

This process mimics the natural biosynthesis of complex carbohydrates. researchgate.net Once formed, this compound can serve as an acceptor substrate for another glycosyltransferase, which adds a second sugar, creating a disaccharide. This chain can be extended further to form longer oligosaccharides. This stepwise, enzyme-catalyzed approach allows for the construction of structurally defined oligosaccharides, which are often difficult to synthesize using traditional chemical methods due to the need for complex protection and deprotection steps. researchgate.net

The ability to create specific linkages is a key advantage of using glycosyltransferases for oligosaccharide synthesis. researchgate.net For example, different enzymes can be used to create α(1→4), β(1→3), or other specific glycosidic bonds, leading to a vast diversity of potential oligosaccharide structures. These synthesized oligosaccharides and glycoconjugates are valuable tools in glycobiology for studying carbohydrate-protein interactions and other biological processes. researchgate.net

Biotransformation by Microbial and Plant Cell Cultures

Biotransformation using whole-cell systems, such as microbial and plant cell cultures, offers an alternative and often advantageous route for the production of glycosides like this compound. nih.gov These systems utilize the endogenous enzymes within the cells to carry out glycosylation reactions on exogenously supplied substrates. mdpi.com

Microbial Cultures : Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to glycosylate a wide range of organic compounds. nih.gov For instance, the yeast Candida albicans is known to produce aromatic alcohols, which are precursors for glycosides. nih.gov When a precursor like 4-methoxybenzyl alcohol is introduced into a microbial culture, the cells' native glycosyltransferases can convert it into its corresponding glucoside. nih.gov This whole-cell approach can be more cost-effective than using purified enzymes, as it eliminates the need for enzyme isolation and purification. nih.gov

Plant Cell Cultures : Plant cells are particularly adept at glycosylation, as it is a common reaction in plant secondary metabolism used to increase the water solubility and stability of various compounds, as well as to detoxify xenobiotics. nih.govnih.gov Cultured plant cells, for example from Nicotiana tabacum (tobacco), have been shown to efficiently convert various phenolic compounds into their β-glucosides and β-gentiobiosides. nih.govresearchgate.net When 4-methoxybenzyl alcohol is administered to a plant cell suspension culture, the cells' glucosyltransferases can attach a glucose molecule, and potentially further sugar residues, to form this compound and its derivatives. mdpi.comkyoto-u.ac.jp Studies have shown that plant cells can glycosylate a variety of substrates, including stilbenes and fluorophenols, demonstrating the broad applicability of this method. nih.govnih.gov

The table below provides examples of biotransformation systems.

| Biotransformation System | Organism Example | Substrate Example | Product Example | Reference |

| Microbial Culture | Bacillus subtilis | Flavonoids | Flavonoid Glycosides | researchgate.net |

| Plant Cell Culture | Nicotiana tabacum | 2-Fluorophenol | 2-Fluorophenyl β-glucoside | nih.gov |

| Plant Cell Culture | Phytolacca americana | Oxyresveratrol | Oxyresveratrol β-glucosides | nih.gov |

| Fungal Culture | Mucor hiemalis | Phenols | Phenolic Glycoconjugates | mdpi.com |

Green Chemistry Considerations in Enzymatic Production

The enzymatic production of this compound aligns with several core principles of green chemistry, presenting a more sustainable alternative to traditional chemical synthesis. novonesis.com Chemical methods often require harsh conditions, toxic catalysts, and elaborate protection/deprotection steps, leading to significant waste. lu.senih.gov In contrast, enzymatic methods offer a cleaner, more efficient approach. researchgate.net

Key green chemistry benefits of enzymatic glycosylation include:

Mild Reaction Conditions : Enzymes typically operate under mild conditions, such as ambient temperature and pressure, and in aqueous solutions, which significantly reduces energy consumption. novonesis.com

High Selectivity : The high regio- and stereoselectivity of enzymes like glycosyltransferases minimizes the formation of unwanted by-products, leading to higher yields of the desired product and simplifying purification processes. novonesis.com This maximizes atom economy.

Renewable Resources : The substrates for enzymatic synthesis, such as sugars and plant-derived alcohols, are often from renewable feedstocks. The enzymes themselves are biodegradable catalysts. novonesis.com

Reduced Waste and Hazards : Enzymatic reactions avoid the use of hazardous reagents and toxic metal catalysts often employed in chemical synthesis, resulting in a safer process and the generation of less hazardous waste. novonesis.comlu.se

Process Simplification : The specificity of enzymes eliminates the need for multiple protection and deprotection steps that are characteristic of chemical carbohydrate synthesis, leading to shorter, more efficient synthetic routes. novonesis.com

The use of biocatalytic cascades, where multiple enzymes are used in a one-pot reaction, further enhances the green credentials of this approach by reducing downstream processing and waste. rsc.org For example, coupling a glycosyltransferase with an enzyme that regenerates the expensive sugar-nucleotide donor in situ from a cheap source like sucrose (B13894) makes the process more economically viable and sustainable. rsc.org

Synthesis of Analogues and Derivatives

The synthesis of enantiomerically pure alkyl β-D-glucopyranosides, which are analogues of this compound, is of significant interest due to their applications as biodegradable surfactants and in pharmaceutical research. researchgate.netresearchgate.net Enzymatic methods are particularly well-suited for this purpose due to their inherent stereoselectivity, providing a powerful alternative to chemical routes that often yield complex mixtures. researchgate.net

β-Glucosidases (glycoside hydrolases) are commonly employed for this synthesis. researchgate.net While their natural function is to hydrolyze glycosidic bonds, under specific conditions, they can be used to form these bonds via reverse hydrolysis or transglycosylation. nih.govresearchgate.net

Reverse Hydrolysis : In a system with low water activity and high concentrations of glucose and an alcohol, the reaction equilibrium can be shifted towards synthesis, producing the alkyl β-D-glucopyranoside. researchgate.net

Transglycosylation : A more common approach involves using an activated glycosyl donor (like cellobiose (B7769950) or an aryl-glucoside) and an alcohol acceptor. The enzyme cleaves the donor and transfers the glucosyl moiety to the alcohol. nih.govresearchgate.net

A key challenge in using glycosidases is that the desired product can also be a substrate for the enzyme and undergo hydrolysis, leading to low yields. nih.gov Strategies to overcome this include medium engineering (e.g., using two-phase solvent systems or deep eutectic solvents) and protein engineering of the enzyme to enhance its transferase-to-hydrolase activity ratio. nih.govresearchgate.net For example, site-directed mutagenesis of a β-glucosidase from Thermotoga maritima has been used to improve the synthesis of alkyl glycosides. nih.gov

The table below outlines different enzymatic approaches for synthesizing alkyl β-D-glucopyranosides.

| Enzymatic Method | Enzyme Type | Key Principle | Advantage | Challenge | Reference |

| Reverse Hydrolysis | β-Glucosidase | Shifting reaction equilibrium towards synthesis in low water activity. | Simple substrates (glucose and alcohol). | Low yields, requires high substrate concentrations. | researchgate.net |

| Transglycosylation | β-Glucosidase | Transfer of a glucosyl unit from a donor to an alcohol acceptor. | Kinetically controlled, often higher yields than reverse hydrolysis. | Product can be hydrolyzed by the enzyme. nih.gov | researchgate.net |

| Transglycosylation | α-Glucosyl transfer enzyme | Selective production of alkyl α-glucosides from maltose (B56501) and an alcohol. | High selectivity for the α-anomer. | Specific to α-linkage formation. | nih.gov |

Synthesis of Acylated and Substituted Glucopyranoside Derivatives

The synthesis of acylated and substituted derivatives of this compound is a key area of research for creating novel compounds with tailored properties. Chemical modification, particularly through acylation and substitution of the hydroxyl groups on the glucopyranose ring, allows for the fine-tuning of the molecule's biological and physical characteristics.

Direct acylation is a common method employed to introduce various acyl groups to the glucopyranoside structure. This can be achieved using acylating agents in the presence of a suitable solvent. For instance, the regioselective acylation of related glucopyranosides, such as methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside, has been successfully demonstrated. researchgate.net In one study, regioselective pentanoylation was achieved, yielding the 2-O-pentanoyl derivative, which could then be further modified by introducing other acyl groups at the 3-O-position. researchgate.net This stepwise approach allows for the synthesis of a diverse range of di-O-acyl derivatives. The structures of these newly synthesized compounds are typically confirmed using analytical techniques like 1H-NMR spectroscopy, which can show the downfield shift of protons attached to the carbon atoms where acylation has occurred. researchgate.net

Substitution reactions are also employed to create derivatives with different functional groups. Benzyl groups, for example, are often used as protecting groups in carbohydrate chemistry and can be introduced to form compounds like 4-Methoxyphenyl (B3050149) 3-O-benzyl-β-D-glucopyranoside and 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. medchemexpress.comchemimpex.com These substituted intermediates are valuable in the multi-step synthesis of more complex molecules and natural products. chemimpex.com The synthesis of these derivatives often involves protecting certain hydroxyl groups while others are modified, a common strategy in carbohydrate chemistry to achieve specific structural outcomes.

The table below lists several synthesized acylated and substituted derivatives, illustrating the chemical diversity that can be achieved from the parent glucopyranoside structure.

| Derivative Name | Base Compound | Type of Modification |

| Methyl 3-O-acetyl-4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside | Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside | Acylation |

| 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside | 4-Methoxyphenyl β-D-glucopyranoside | Substitution (Benzylation) |

| 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | 4-Methoxyphenyl β-D-glucopyranoside | Substitution & Protection |

| 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside | 4-Methoxyphenyl β-D-glucopyranoside | Acylation (Benzoylation) |

| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 4-Methoxyphenyl β-D-glucopyranoside | Acylation (Acetylation) |

| 4-Methoxyphenyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | 4-Methoxyphenyl β-D-glucopyranoside | Substitution & Protection |

Design and Synthesis of Glycoconjugate Analogues for Enzyme Modulation

The design and synthesis of glycoconjugate analogues based on the this compound scaffold is a strategic approach to develop potent and selective enzyme modulators. This strategy leverages the glucose moiety for recognition and binding within the active sites of carbohydrate-processing enzymes, while the aglycone portion can be extensively modified to achieve desired inhibitory activity and pharmacokinetic properties. chemimpex.commdpi.com

A primary target for such inhibitors is glycogen (B147801) phosphorylase (GP), a key enzyme in glucose metabolism, making it a validated target for type 2 diabetes treatment. mdpi.com The design of glucose analogues as GP inhibitors has proven to be a particularly effective strategy. mdpi.com The core principle involves creating molecules where the glucopyranosyl unit fits into the enzyme's catalytic site, which normally binds the substrate glucose-1-phosphate. The attached aglycone can then form additional favorable interactions with the surrounding amino acid residues, leading to enhanced binding affinity and inhibition. mdpi.com

Synthetic strategies to create these glycoconjugates are diverse. One approach involves the synthesis of C-β-D-glucopyranosyl azole derivatives, which have shown significant promise as GP inhibitors. mdpi.com For example, 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole was designed and synthesized with the aim of exploiting key hydrogen bonding and ionic interactions within the GP active site. mdpi.com Another prominent class of glycoconjugate analogues involves chalcones. The synthesis of mono- and di-O-β-D-glycopyranosyl chalcone (B49325) analogues has been reported, where a chalcone scaffold is glycosylated. nih.gov This is typically achieved through a base-catalyzed Claisen-Schmidt condensation to form the chalcone, followed by glycosylation using a protected glucopyranosyl bromide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosylbromide (TAGBr). nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, provide a powerful tool for synthesizing complex phenylpropenoid β-D-glucopyranoside analogues. researchgate.net This method allows for the formation of a carbon-carbon bond between a protected allyl β-D-glucopyranoside and various arylboronic acids, leading to a wide range of cinnamyl glucoside derivatives that can be evaluated for enzyme modulation. researchgate.net These advanced synthetic methodologies enable the creation of diverse libraries of glycoconjugate analogues for screening and development as potential therapeutic agents.

Spectroscopic and Chromatographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 4-Methoxybenzyl beta-D-glucopyranoside in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the unambiguous assembly of the molecular structure.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons, respectively.

The ¹H NMR spectrum reveals characteristic signals for both the 4-methoxybenzyl (aglycone) and the β-D-glucopyranoside (glycone) moieties. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the aromatic region (around δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet for the methoxy (B1213986) group protons (-OCH₃) is found further upfield (around δ 3.8 ppm), while the benzylic methylene (B1212753) protons (-CH₂-) adjacent to the glycosidic oxygen appear as a pair of doublets (an AB quartet) due to their diastereotopic nature, typically between δ 4.4 and 4.7 ppm. For the glucose unit, the anomeric proton (H-1') is a key diagnostic signal. Its chemical shift and coupling constant (typically a doublet around δ 4.3-4.5 ppm with a large J-coupling of ~7-8 Hz) confirm the β-configuration of the glycosidic linkage. The remaining glucose protons appear in a complex multiplet region between δ 3.1 and 3.9 ppm.

The ¹³C NMR spectrum complements the proton data. The aglycone portion shows signals for the methoxy carbon (around δ 55 ppm), the benzylic carbon (around δ 70 ppm), and the aromatic carbons. The glucose moiety is identified by six distinct carbon signals, with the anomeric carbon (C-1') appearing around δ 103-104 ppm, a chemical shift characteristic of a β-glucoside.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for definitive assignment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows a correlation between the anomeric proton (H-1') of the glucose unit and the benzylic carbon of the aglycone, providing unequivocal evidence of the glycosidic bond's location.

Table 1: Representative ¹H NMR Data for this compound Data compiled from analysis of structurally similar compounds.

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-2, H-6 (Aromatic) | ~7.28 | d | ~8.6 |

| H-3, H-5 (Aromatic) | ~6.89 | d | ~8.6 |

| Benzylic CH₂ | ~4.71, ~4.48 | d, d (ABq) | ~11.8 |

| H-1' (Anomeric) | ~4.35 | d | ~7.8 |

| Methoxy (OCH₃) | ~3.80 | s | - |

| H-6'a, H-6'b | ~3.88, ~3.69 | m | - |

Table 2: Representative ¹³C NMR Data for this compound Data compiled from analysis of structurally similar compounds.

| Assignment | Chemical Shift (δ ppm) |

|---|---|

| C-1 (Aromatic) | ~130.0 |

| C-4 (Aromatic) | ~159.2 |

| C-2, C-6 (Aromatic) | ~129.7 |

| C-3, C-5 (Aromatic) | ~114.0 |

| Benzylic CH₂ | ~71.5 |

| Methoxy (OCH₃) | ~55.3 |

| C-1' (Anomeric) | ~103.8 |

| C-3' | ~77.0 |

| C-5' | ~76.9 |

| C-2' | ~73.9 |

| C-4' | ~70.4 |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and formula of a compound and for probing its structure through controlled fragmentation.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound, the molecular formula is C₁₄H₂₀O₇. The calculated exact mass for its sodium adduct ([M+Na]⁺) is 323.1056 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the [M+H]⁺ or [M+Na]⁺ ion of the compound) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For glycosides, a hallmark fragmentation is the cleavage of the glycosidic bond. semanticscholar.org

In the case of this compound, this cleavage results in two major diagnostic fragments:

An ion corresponding to the aglycone, the 4-methoxybenzyl cation, at m/z 121 . This fragment confirms the structure of the non-sugar portion.

An ion corresponding to the glucose moiety, which can appear at various m/z values depending on the fragmentation pathway, such as m/z 163 ([glucose - H₂O + H]⁺). chemicalbook.com

Observing these specific fragments in the MS/MS spectrum provides powerful confirmation of the identities of the glycone and aglycone units and how they are connected. semanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation

HPLC is the standard chromatographic technique for assessing the purity of non-volatile compounds like this compound and for separating stereoisomers. Purity is typically determined using a reversed-phase column (e.g., C18) where the percentage of the main compound peak area relative to the total area of all peaks is calculated.

While the "D" in D-glucopyranose and the "β" anomeric configuration are specified, chemical synthesis can sometimes lead to the formation of the corresponding α-anomer. The α and β anomers are diastereomers, possessing different physical properties and biological activities. hmdb.ca

Chiral HPLC is the method of choice for separating these diastereomers. miamioh.edunih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two diastereomers, causing them to elute from the column at different times. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective at resolving glycosidic anomers. The ability to separate and quantify the α-anomer is critical for ensuring the stereochemical purity of a sample of this compound. hmdb.ca Methods for preventing on-column anomer separation, such as adjusting temperature or mobile phase pH, are also important considerations in the analysis of sugars.

X-ray Diffraction Analysis for Solid-State Conformational Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. carleton.edu For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. carleton.eduresearchgate.net This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. carleton.edu The resulting diffraction pattern is unique to the crystal structure.

The process involves growing a suitable single crystal of the compound, which can sometimes be challenging for glycosides due to their flexibility and potential for polymorphism. nih.govbeilstein-journals.org Once a crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The diffraction data is collected and processed to generate an electron density map, from which the positions of the individual atoms can be determined and the crystal structure refined. researchgate.net

Table 2: Representative Crystallographic Data for a Glucoside

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 5.6 Å, b = 19.4 Å, c = 31.8 Å; α=β=γ=90° |

| Z Value | The number of molecules per unit cell. | 4 |

| Conformation | The spatial arrangement of atoms. | Pyranose ring in ⁴C₁ chair conformation |

Chromatographic Purification Techniques for Isolation of Novel Compounds

The isolation of this compound, particularly from natural sources where it may be present in a complex mixture of other compounds, necessitates the use of various chromatographic purification techniques. researchgate.net The choice of method depends on the properties of the compound and the nature of the impurities to be removed.

A common initial step involves extraction of the raw material (e.g., plant tissue) with a suitable solvent like methanol (B129727) or ethanol, followed by partitioning between immiscible solvents to achieve a preliminary separation based on polarity. mdpi.comnih.gov For further purification, column chromatography is widely employed. researchgate.netbibliotekanauki.pl This can involve normal-phase chromatography on silica (B1680970) gel, where a nonpolar solvent system is used to elute compounds, or more commonly for glycosides, reversed-phase chromatography. nih.govresearchgate.netnih.gov

In addition to traditional column chromatography, other techniques are also utilized for the purification of phenolic glycosides. mdpi.com Sephadex LH-20, a size-exclusion chromatography medium, is effective for separating compounds based on their molecular size and for removing pigments and other polymeric material. mdpi.com For high-purity isolation, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the final step. nih.gov This technique uses the same principles as analytical HPLC but on a larger scale, allowing for the collection of fractions containing the purified compound. mdpi.comacs.org

Table 3: Comparison of Chromatographic Techniques for the Purification of Glycosides

| Technique | Stationary Phase | Principle of Separation | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption/Polarity | Initial fractionation of crude extracts. |

| Reversed-Phase Chromatography | C18-bonded Silica | Partitioning/Hydrophobicity | Separation of polar compounds like glycosides. |

| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular Size | Removal of high molecular weight impurities. |

| Preparative HPLC (prep-HPLC) | C18-bonded Silica | Partitioning/Hydrophobicity | Final polishing step for high-purity isolation. |

Enzymatic and Biochemical Activity Profiling

Glycosyltransferase Activity and Glycan Assembly

Beyond its role as a substrate for hydrolases, 4-Methoxybenzyl beta-D-glucopyranoside serves as a valuable building block in the chemical synthesis of complex oligosaccharides and glycoconjugates. This utility is primarily derived from the properties of the 4-methoxybenzyl (PMB) group.

In the context of glycan synthesis, an "acceptor" is a molecule with a free hydroxyl group that can attack the activated anomeric carbon of a sugar "donor," forming a new glycosidic bond. This compound can function as an acceptor substrate in glycosylation reactions. The hydroxyl groups on its glucopyranosyl ring (at positions C2, C3, C4, and C6) are available to be glycosylated by a suitable donor molecule, a reaction often catalyzed by glycosyltransferases or promoted by chemical reagents.

In such synthetic strategies, the p-methoxyphenyl group at the anomeric position (C1) functions as a stable protecting group. universiteitleiden.nl It masks the anomeric hydroxyl, preventing it from participating in unwanted side reactions while allowing for the selective formation of glycosidic bonds at other positions on the glucose ring.

The 4-methoxybenzyl (PMB) ether is a widely used protecting group in organic synthesis, particularly in the complex field of oligosaccharide assembly. total-synthesis.comchem-station.com Its influence stems from its unique combination of stability and selective reactivity. The PMB group is generally stable under conditions used to introduce or remove many other common protecting groups, but it can be selectively cleaved under specific oxidative or acidic conditions. universiteitleiden.nlchem-station.com

This orthogonality allows for its strategic use in multi-step syntheses. For instance, this compound can be used as a starting block. A glycosylation reaction can be performed on one of its free hydroxyls. Subsequently, the anomeric PMB group can be cleaved without disturbing other acid- or base-labile protecting groups elsewhere in the newly formed oligosaccharide. This reveals a reactive hydroxyl or anomeric center, which can then act as a donor or acceptor in a subsequent glycosylation step, enabling the stepwise elongation of the glycan chain. universiteitleiden.nlacs.org The electron-donating nature of the methoxy (B1213986) group makes the PMB ether particularly susceptible to cleavage by oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com

| Property | Description |

|---|---|

| Protection Method | Typically introduced via Williamson ether synthesis using PMB-Cl and a base (e.g., NaH). total-synthesis.com |

| Key Feature | Orthogonal to many other protecting groups (e.g., benzyl (B1604629), acetyl, silyl (B83357) ethers). universiteitleiden.nl |

| Deprotection (Oxidative) | Cleaved selectively under mild oxidative conditions using reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN). chem-station.com |

| Deprotection (Acidic) | Can be removed with strong acids like trifluoroacetic acid (TFA), though conditions are harsher than oxidative cleavage. commonorganicchemistry.com |

| Synthetic Utility | Enables sequential and convergent strategies in complex oligosaccharide synthesis by acting as a temporary anomeric protecting group. universiteitleiden.nlresearchgate.net |

Enzymatic Assays and Detection Methodologies

The enzymatic activity of glycosidases, such as β-glucosidase, which can hydrolyze compounds like this compound, is commonly quantified using synthetic substrates that produce a detectable signal upon cleavage. These assays are fundamental for characterizing enzyme kinetics, screening for inhibitors, and diagnosing diseases related to enzyme deficiencies.

Fluorogenic assays offer high sensitivity for detecting and quantifying enzyme activity. A widely used fluorogenic substrate for β-glucosidase is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). In the presence of β-glucosidase, 4-MUG is hydrolyzed, releasing the glucose moiety and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU).

The fluorescence of 4-MU can be measured with a fluorometer, with excitation and emission maxima that are dependent on the pH of the solution. This high sensitivity allows for the detection of very low levels of enzyme activity in various biological samples.

Table 1: Example of a Fluorogenic Substrate for β-Glucosidase

| Substrate | Enzyme | Product (Fluorophore) | Excitation Max (nm) | Emission Max (nm) |

| 4-Methylumbelliferyl-β-D-glucopyranoside | β-Glucosidase | 4-Methylumbelliferone (4-MU) | ~365 | ~445 |

Chromogenic and colorimetric assays are another common method for quantifying enzyme activity. These assays utilize substrates that, upon enzymatic cleavage, release a chromophore that absorbs light in the visible spectrum. A frequently used chromogenic substrate for β-glucosidase is p-nitrophenyl-β-D-glucopyranoside (pNPG).

The enzymatic hydrolysis of pNPG by β-glucosidase yields glucose and p-nitrophenol. When the reaction is stopped by adding a basic solution (e.g., sodium carbonate), the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The intensity of the color is directly proportional to the amount of product formed and thus to the enzyme activity. These assays are robust, cost-effective, and suitable for high-throughput screening.

Table 2: Example of a Chromogenic Substrate for β-Glucosidase

| Substrate | Enzyme | Product (Chromophore) | Detection Wavelength (nm) |

| p-Nitrophenyl-β-D-glucopyranoside | β-Glucosidase | p-Nitrophenol | ~405 |

Investigation of Biochemical Pathways and Metabolic Intermediates

The biochemical pathways involved in the metabolism of this compound are not extensively documented. However, insights can be gained from studies on structurally related aryl β-D-glucosides. The metabolic fate of such compounds generally involves the enzymatic hydrolysis of the glycosidic bond, releasing the aglycone (4-methoxybenzyl alcohol) and glucose.

In bacteria, such as Bacillus subtilis, the uptake and metabolism of a similar compound, 4-methylumbelliferyl-beta-D-glucopyranoside (β-MUG), has been shown to occur via the phosphotransferase system (PTS). nih.gov This system transports the glucoside into the cell and simultaneously phosphorylates it, forming β-MUG-6-phosphate. nih.gov This intracellular intermediate is then hydrolyzed by specific phosphoglucosidases. nih.gov It is plausible that this compound could be metabolized through a similar pathway in bacteria possessing the necessary PTS and phosphoglucosidase enzymes.

In mammals, orally ingested glycosides can be subject to hydrolysis by enzymes in the gastrointestinal tract. For instance, a study on a related compound, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, indicated that it is hydrolyzed at the brush border membrane of enterocytes. researchgate.net This suggests that intestinal β-glucosidases could play a role in the metabolism of this compound, cleaving it into 4-methoxybenzyl alcohol and glucose, which can then be absorbed. The released aglycone would then undergo further metabolic transformations.

Biological Relevance and Advanced Applications in Chemical Biology

Interactions with Biological Systems and Cellular Processes

The glycosidic linkage and the presence of both a sugar moiety and a methoxybenzyl aglycone give 4-Methoxybenzyl beta-D-glucopyranoside the potential to interact with various biological systems. Its structure allows it to be recognized by specific enzymes and binding proteins, and potentially modulate cellular activities.

Carbohydrate-Protein Interaction Studies

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. Synthetic glycosides like this compound and its derivatives serve as valuable tools for elucidating the intricacies of these interactions. While specific studies focusing solely on this compound as a probe are not extensively documented, the utility of its structural analogs is well-established. For instance, derivatives such as 4-Methoxyphenyl (B3050149) 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside are utilized in research exploring carbohydrate-protein interactions, helping scientists to understand cellular processes and signaling pathways. medchemexpress.com

The general principle involves using these synthetic glycosides to probe the binding sites of carbohydrate-binding proteins, also known as lectins. The defined structure of a synthetic glycoside allows for the precise study of binding affinity and specificity. The glucose moiety of this compound can interact with the active sites of lectins and glycosidases, while the aglycone part, the 4-methoxybenzyl group, can influence the binding affinity and specificity through hydrophobic and other non-covalent interactions. This makes such compounds useful for mapping the binding pockets of proteins and understanding the structural requirements for molecular recognition.

Modulation of Cellular Signaling Pathways

Phenolic compounds and their glycosides are known to influence various cellular signaling pathways, often exhibiting anti-inflammatory and other bioactive properties. While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for its potential in modulating key signaling cascades, such as the NF-κB and MAPK pathways, which are crucial regulators of inflammation.

A study on a closely related natural compound, methyl-4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, demonstrated significant inhibitory effects on the CpG-DNA-induced activation of both NF-κB and MAPKs signaling pathways in dendritic cells. nih.gov This compound was shown to suppress the production of pro-inflammatory cytokines, including IL-12 p40, IL-6, and TNF-α. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory activities by targeting these pathways. The activation of NF-κB and MAPKs is a hallmark of inflammatory responses, and their inhibition is a key strategy in the development of anti-inflammatory agents. nih.gov

The table below summarizes the inhibitory effects of the related compound, methyl-4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, on cytokine production, suggesting a potential mechanism of action for structurally similar glycosides.

| Pro-inflammatory Cytokine | IC50 (μM) of Methyl-4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate |

| IL-12 p40 | 1.077 ± 0.04 |

| IL-6 | 0.28 ± 0.01 |

| TNF-α | 0.79 ± 0.02 |

| Data from a study on a structurally similar compound, indicating potential activity. nih.gov |

Applications as Biochemical Reagents and Research Standards

This compound is utilized in the laboratory as a biochemical reagent and a research standard. medchemexpress.com Its primary application in this context is as a substrate for β-glucosidases (EC 3.2.1.21), enzymes that catalyze the hydrolysis of β-glycosidic bonds. researchgate.net

The enzymatic cleavage of this compound by a β-glucosidase releases glucose and 4-methoxybenzyl alcohol. While this reaction does not produce a colored or fluorescent product on its own, the substrate can be used in coupled assays or for chromatography-based detection of enzyme activity. Its value lies in its specific recognition by these enzymes.

In research, it can be used to:

Characterize new β-glucosidases : By testing the enzyme's ability to hydrolyze this substrate, researchers can learn about its substrate specificity. nih.gov

Screen for β-glucosidase inhibitors : The compound can be used in competitive assays to identify molecules that inhibit enzyme activity.

Serve as an analytical standard : Due to its defined chemical structure and purity, it can be used as a reference compound in analytical techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of related compounds in various samples.

Other similar aryl-β-D-glucosides, such as p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (MUG), are more commonly used as chromogenic and fluorogenic substrates, respectively, because their hydrolysis yields easily detectable products. scbt.commedchemexpress.com However, this compound serves as a valuable tool for studies where the methoxybenzyl aglycone is of particular interest or where a non-colored, non-fluorescent substrate is required.

The table below compares this compound with other common β-glucosidase substrates.

| Substrate | Aglycone Released | Detection Method |

| This compound | 4-Methoxybenzyl alcohol | Chromatography (e.g., HPLC) |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | p-Nitrophenol | Colorimetric (Absorbance at ~405 nm) jmb.or.kr |

| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | 4-Methylumbelliferone (B1674119) | Fluorometric (Excitation ~365 nm, Emission ~445 nm) medchemexpress.com |

Engineering and Modification for Enhanced Bioavailability of Therapeutic Agents

The low solubility and poor permeability of many potential drug candidates often hinder their clinical development. Glycosylation, the attachment of sugar moieties to a molecule, is a well-established strategy to overcome these limitations.

Glycosylation Strategies for Improved Solubility and Delivery

The addition of a glucose molecule to a therapeutic agent can significantly increase its aqueous solubility and modulate its pharmacokinetic profile. nih.gov this compound can be considered a building block or an intermediate in the synthesis of more complex glycosylated molecules. medchemexpress.com While specific examples of its use to glycosylate existing drugs are not prevalent in the literature, its synthesis has been reported as part of efforts to create libraries of naturally occurring glucosides for biological screening. researchgate.net

The principle of using glycosylation to enhance drug properties is based on several factors:

Improved Permeability : Glycosylation can facilitate transport across biological membranes through interactions with glucose transporters.

Enhanced Stability : The glycosidic bond can protect the parent molecule from enzymatic degradation.

Targeted Delivery : Specific sugar moieties can be recognized by receptors on certain cell types, allowing for targeted drug delivery. nih.gov

Researchers can synthesize derivatives of a therapeutic agent by attaching the 4-methoxybenzyl-β-D-glucopyranoside moiety, or more commonly, just the β-D-glucopyranoside part, to explore improvements in bioavailability and therapeutic efficacy.

Cryoprotective Applications and Biophysical Mechanisms

Cryopreservation, the storage of biological materials at ultra-low temperatures, is essential for modern medicine and research. However, the formation of ice crystals during freezing and thawing can cause significant cellular damage. Cryoprotective agents (CPAs) are used to mitigate this damage.

While this compound itself has not been extensively studied as a cryoprotectant, there is growing interest in the cryoprotective potential of aryl glycosides. nih.gov Research has shown that some aryl glycosides can inhibit the process of ice recrystallization. nih.gov Ice recrystallization is the growth of large ice crystals at the expense of smaller ones during thawing, which is a major cause of cell death.

The proposed biophysical mechanism for the cryoprotective effect of aryl glycosides involves their amphiphilic nature. The hydrophobic aryl group and the hydrophilic sugar part allow these molecules to interact with the surface of ice crystals, preventing them from growing larger. nih.gov A hydrophobic face on the molecule has been identified as a crucial feature for this activity. nih.gov

Given that this compound is an aryl glycoside with a hydrophobic methoxybenzyl group and a hydrophilic glucose unit, it fits the structural profile of a potential ice recrystallization inhibitor. Further biophysical studies would be needed to confirm and quantify this potential cryoprotective activity. The primary mechanisms by which such compounds are thought to work include:

Inhibition of Ice Recrystallization : Adsorption onto the surface of ice crystals, preventing their growth.

Vitrification : At high concentrations, CPAs can help water to form a glass-like amorphous solid instead of crystalline ice, which is much less damaging to cells.

Membrane Stabilization : Interaction with the cell membrane to protect it from mechanical stress during freezing and thawing.

Ice Recrystallization Inhibition

Ice recrystallization, the process where larger ice crystals grow at the expense of smaller ones, is a major cause of cellular damage during the freezing and thawing of biological samples. cryoletters.orgnih.gov Certain molecules, known as ice recrystallization inhibitors (IRIs), can mitigate this damage. 4-Methoxyphenyl-β-D-glucopyranoside (β-PMP-Glc) has been identified as an effective small-molecule IRI. cryoletters.orgnih.gov

Studies have shown that the effectiveness of O-aryl-glycosides as IRIs is highly dependent on their specific structure. nih.gov For instance, while this compound is a potent inhibitor of ice recrystallization, its galactose analogue, 4-Methoxybenzyl beta-D-galactopyranoside (β-PMP-Gal), demonstrates markedly weak activity. nih.gov This finding was noted as surprising, as previous research had suggested that pyranose derivatives with more hydrated galactose head groups often made for better IRIs than their glucose counterparts. nih.gov The IRI activity of β-PMP-Glc highlights the subtle structural requirements for effective interaction with the ice crystal lattice.

Table 1: Ice Recrystallization Inhibition (IRI) Activity of Selected O-Aryl-Glycosides IRI activity is represented as the mean grain size (MGS) of ice crystals, with lower values indicating higher inhibition.

| Compound | Structure | Concentration (mM) | IRI Activity (% MGS relative to control) |

| This compound (β-PMP-Glc) | Glucose-based | 22 | Effective Inhibition |

| 4-Methoxybenzyl beta-D-galactopyranoside (β-PMP-Gal) | Galactose-based | 22 | Weak Inhibition |

| 4-Bromophenyl-β-D-glucoside (β-pBrPh-Glc) | Glucose-based | 22 | Potent Inhibition |

Data sourced from a structure-function study on O-aryl-glycoside ice recrystallization inhibitors. nih.gov

Mitigation of Cell Lysis During Cryopreservation

The ability of this compound to inhibit ice recrystallization directly translates to its application as a cryoprotectant, where it helps reduce cell lysis during cryopreservation. nih.gov Research has demonstrated its effectiveness in protecting human red blood cells (RBCs) during freezing protocols. nih.gov

Notably, β-PMP-Glc was part of the first example of a small-molecule IRI being successfully used as a cryoprotectant additive. nih.gov When used in conjunction with a reduced concentration of glycerol (B35011) (15% instead of the standard 40%), it resulted in high post-thaw yields of viable RBCs. nih.gov This is significant because high concentrations of traditional cryoprotectants like glycerol can be toxic and require lengthy, osmotically stressful deglycerolization procedures post-thaw. cryoletters.orgnih.gov The use of effective IRIs such as this compound could lead to improved cryopreservation protocols with lower concentrations of penetrating cryoprotectants. nih.gov

Antimicrobial and Other Biological Investigations of Derivatives

Beyond its cryoprotective properties, the core structure of this compound serves as a scaffold for creating derivatives with potential antimicrobial activity. Researchers have synthesized and investigated derivatives of the related compound, methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside, to evaluate their efficacy against various pathogens. researchgate.net

A study involving the regioselective acylation of this starting material produced a series of new glucopyranoside derivatives. researchgate.net These newly synthesized compounds were then systematically screened for their in-vitro antimicrobial activities against a panel of human pathogenic bacteria and plant pathogenic fungi, revealing moderate to good activity. researchgate.net

Evaluation of Antibacterial Activity

The synthesized acylated derivatives of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside were tested against ten human pathogenic bacterial strains. researchgate.net The investigation found that the compounds displayed a range of antibacterial activities, which were generally characterized as moderate. researchgate.net This suggests that while the parent structure can be modified to induce antibacterial properties, the potency against the tested bacteria was less pronounced than their antifungal effects. researchgate.net Other studies on different glucopyranoside derivatives have also shown potential antibacterial effects, indicating that the glycosidic structure is a promising starting point for developing new antibacterial agents. ajchem-a.comajchem-a.com

Assessment of Antifungal Properties

The same study revealed more promising results for the antifungal potential of these derivatives. researchgate.net When screened against four different plant pathogenic fungi, the acylated products of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside demonstrated notable efficacy. researchgate.net The research highlighted that the selected compounds were consistently more sensitive against the fungal phytopathogens than the bacterial strains tested. researchgate.net This points to a degree of selectivity in their mechanism of action and suggests a potential application in agricultural science to combat plant diseases. The attachment of various acyl groups to the glucopyranoside core appears to be a viable strategy for generating compounds with significant antifungal properties. researchgate.netnih.gov

Table 2: Summary of Antimicrobial Screening of Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside Derivatives

| Organism Type | Number of Strains Tested | Observed Activity | Key Finding |

| Human Pathogenic Bacteria | 10 | Moderate | Exhibited some antibacterial effects. researchgate.net |

| Plant Pathogenic Fungi | 4 | Good | Compounds were more sensitive against fungi than bacteria. researchgate.net |

This table summarizes findings from the in-vitro screening of newly synthesized acylated glucopyranoside derivatives. researchgate.net

Utility as Building Blocks in Natural Product Chemistry and Drug Discovery

This compound is recognized as a versatile building block in the fields of biochemistry and pharmaceutical development. chemimpex.com Its structure makes it a valuable intermediate for the synthesis of more complex molecules, including various pharmaceuticals and natural products. chemimpex.comchemimpex.com The concept of using small, readily available chiral molecules from nature, like carbohydrates, as starting points for total synthesis is a well-established strategy known as the "chiron approach". researchgate.net

This compound is frequently used in research focused on creating novel therapeutic agents. chemimpex.com It acts as a foundational scaffold in the synthesis of pharmaceuticals, particularly those aimed at treating metabolic disorders. chemimpex.com Furthermore, its derivative, 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside, is utilized in the synthesis of complex natural products and is considered a potential lead compound in drug design for targeting specific biological pathways. chemimpex.com The utility of such glycosides as building blocks is crucial for drug discovery, allowing chemists to construct complex and stereochemically defined molecules with desired biological activities. chemimpex.comchemimpex.com The broader function of glycosides like β-NAD as building blocks for novel natural products further underscores the importance of these motifs in biosynthetic pathways. nih.govuni-konstanz.de

Computational Chemistry and Theoretical Modeling

Molecular Docking Studies for Enzyme-Substrate/Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to understand how a ligand, such as 4-Methoxybenzyl beta-D-glucopyranoside, might bind to the active site of an enzyme, providing clues about its potential as a substrate or inhibitor.

Studies on similar glucosides targeting carbohydrate-processing enzymes like α-glucosidase, β-glucosidase, and glycogen (B147801) phosphorylase reveal common binding patterns that are applicable to this compound. nih.govbioinformation.netnih.gov In these interactions, the glucopyranose moiety typically anchors the ligand within the enzyme's catalytic site through a network of specific hydrogen bonds. nih.gov For instance, docking studies of glucopyranosyl derivatives with α-glucosidase have shown that the glucose unit can interact with key acidic residues such as aspartate (Asp) and glutamate (B1630785) (Glu), as well as other residues like tyrosine (Tyr) and arginine (Arg). nih.gov